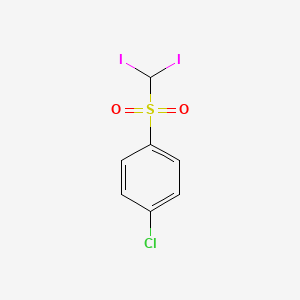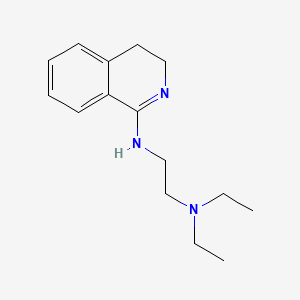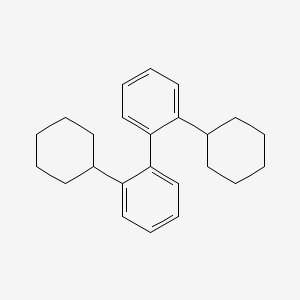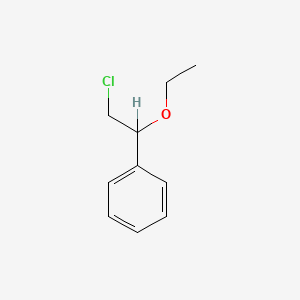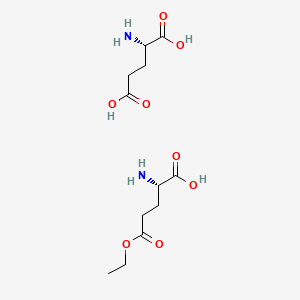
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is a synthetic polymer derived from glutamic acid and 5-ethyl glutamate. This compound is known for its unique properties, including biodegradability, biocompatibility, and versatility in various applications. It is often used in the fields of medicine, agriculture, and industry due to its ability to form hydrogels and its potential as a drug delivery system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid-5-ethyl glutamate copolymer typically involves the polymerization of glutamic acid and 5-ethyl glutamate. One common method is the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
Industrial production of glutamic acid-5-ethyl glutamate copolymer often involves microbial fermentation. For example, Corynebacterium glutamicum is used to ferment glucose to produce glutamate, which is then purified and further fermented with Bacillus subtilis to obtain γ-polyglutamic acid (γ-PGA) fermentation broth . This broth is then treated under conditions such as centrifugation, UV irradiation, and high temperature to produce the copolymer .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other polymers and materials.
Biology: Employed in the study of protein interactions and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of biodegradable plastics and superabsorbent polymers.
Mecanismo De Acción
The mechanism of action of glutamic acid-5-ethyl glutamate copolymer involves its interaction with biological molecules and cells. The copolymer can form hydrogels that encapsulate drugs, allowing for controlled release. It interacts with cellular receptors and pathways, facilitating targeted drug delivery and enhancing therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Poly(γ-benzyl-L-glutamate): A similar polymer used in drug delivery and tissue engineering.
Poly(ethylene glycol)-block-poly(benzyl glutamate): Used as a compatibilizer in polymer blends.
Uniqueness
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is unique due to its specific combination of glutamic acid and 5-ethyl glutamate, which imparts distinct properties such as enhanced biodegradability and biocompatibility. This makes it particularly suitable for applications in medicine and environmental sustainability.
Propiedades
Número CAS |
29323-51-1 |
|---|---|
Fórmula molecular |
C12H22N2O8 |
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid |
InChI |
InChI=1S/C7H13NO4.C5H9NO4/c1-2-12-6(9)4-3-5(8)7(10)11;6-3(5(9)10)1-2-4(7)8/h5H,2-4,8H2,1H3,(H,10,11);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 |
Clave InChI |
ASXAKDGYAFEILU-RVZXSAGBSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
SMILES isomérico |
CCOC(=O)CC[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Sinónimos |
glutamic acid-5-ethyl glutamate copolymer |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


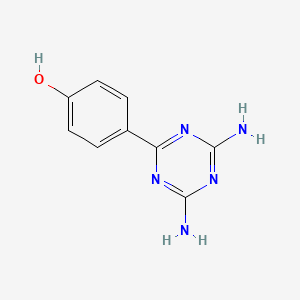
![3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile](/img/structure/B1622000.png)

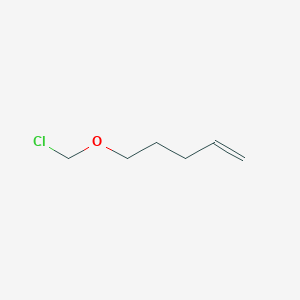
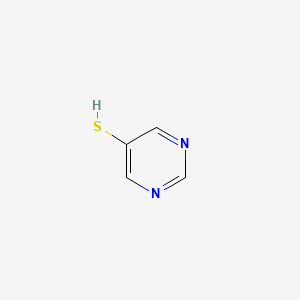
![1-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1622007.png)
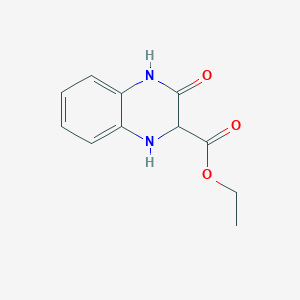
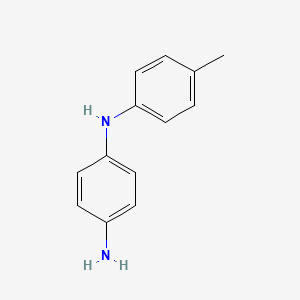
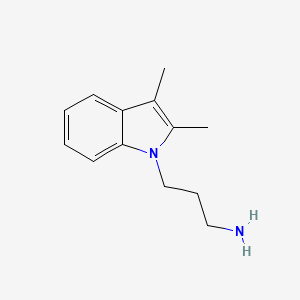
![[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1622011.png)
